Polydimethylsiloxane

Descripción general

Descripción

Poly(dimethylsiloxane) [PDMS] is a polymer. It is a stable silicone rubber. It has been used as ion selective membrane for ion-sensitive field-effect transistors, as spring material in accelerometers, elastomer on a tactile sensor and as flexible encapsulation material in decouple sensors.

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Poly(dimethylsiloxane) [PDMS] is a polymer. It is a stable silicone rubber. It has been used as ion selective membrane for ion-sensitive field-effect transistors, as spring material in accelerometers, elastomer on a tactile sensor and as flexible encapsulation material in decouple sensors.

Dimethylpolysiloxane is a colorless odorless liquid, Floats on water. (USCG, 1999)

Mecanismo De Acción

Target of Action

Dimethylsilanone, also known as Polydimethylsiloxane (PDMS), is a silicone polymer that doesn’t have a specific biological target. It’s primarily used for its physical properties rather than its interactions with biological systems .

Mode of Action

PDMS is an inert, non-toxic, and non-flammable material . It doesn’t interact directly with biological targets but influences systems through its physical properties. For instance, it’s used in medical devices for its biocompatibility and in cosmetics for its ability to create a barrier on the skin .

Biochemical Pathways

PDMS doesn’t participate in any known biochemical pathways due to its inert nature . It’s worth noting that the elusive organosilicon compound, dimethylsilanone, is generated from pdms over a broad temperature range .

Pharmacokinetics

It’s generally considered to have low bioavailability due to its large molecular size and hydrophobic nature .

Result of Action

As an inert compound, PDMS doesn’t have direct molecular or cellular effects. Its effects are primarily physical, such as providing lubrication, creating barriers, or serving as a medium for other substances .

Action Environment

Environmental factors can influence the action of PDMS. For example, the presence of nano-oxides can catalyze the generation of dimethylsilanone from PDMS . Additionally, PDMS’s properties, such as its viscosity and elasticity, can be influenced by temperature .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Dimethylsilanone are intriguing. It is generated from the pyrolysis of Polydimethylsiloxane (PDMS) and its composites with nanosized silica and ceria/silica over a broad temperature range . The presence of nano-oxides catalyzes this process .

Molecular Mechanism

It is known that Dimethylsilanone is generated from PDMS over a broad temperature range, suggesting that it may interact with various biomolecules at different temperatures .

Temporal Effects in Laboratory Settings

In laboratory settings, Dimethylsilanone is generated from the pyrolysis of PDMS and its composites over a broad temperature range

Propiedades

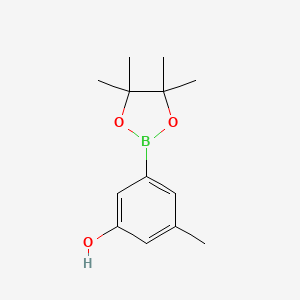

IUPAC Name |

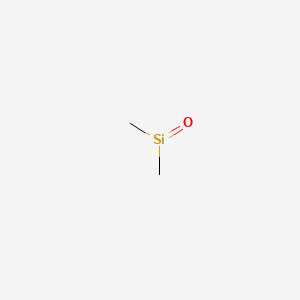

dimethyl(oxo)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OSi/c1-4(2)3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUDSDUUJXTXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274001, DTXSID001349043 | |

| Record name | Silane, dimethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silyloxy, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylpolysiloxane is a colorless odorless liquid, Floats on water. (USCG, 1999), COLOURLESS OILY LIQUID. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIMETHYLPOLYSILOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

greater than 300 °F at 760 mmHg (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIMETHYLPOLYSILOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

275 to 635 °F (USCG, 1999), >110 °C | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIMETHYLPOLYSILOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91-1.0 | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIMETHYLPOLYSILOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

9016-00-6, 47956-45-6, 113540-54-8, 94363-18-5 | |

| Record name | DIMETHYLPOLYSILOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, dimethyloxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47956-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyloxosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047956456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silyloxy, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyloxosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[oxy(dimethylsilylene)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dimethyloxosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylsilanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ8X4B6MN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula of Polydimethylsiloxane?

A1: this compound is a polymer, meaning it is made up of repeating structural units. The repeating unit for PDMS is (C2H6OSi)n. The "n" signifies that this unit repeats many times within the polymer chain.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the composition of this compound. FTIR helps identify functional groups present in the polymer, while NMR provides insights into the arrangement of atoms and their connectivity within the PDMS molecule. []

Q3: How does the molecular weight of this compound influence its properties?

A3: The molecular weight of PDMS significantly affects its physical state and properties. Lower molecular weight PDMS exists as a fluid, often used in lubricants or cosmetics. Higher molecular weight PDMS forms a rubbery solid, suitable for applications like sealants or molds. []

Q4: How does this compound behave under high temperatures?

A4: PDMS exhibits excellent thermal stability, maintaining its properties over a wide temperature range. This stability makes it suitable for applications requiring resistance to heat degradation, such as in high-temperature gaskets and seals. [, ]

Q5: Can this compound be blended with other polymers?

A5: Yes, PDMS can be blended with other polymers like polycarbonate (PC) to modify material properties. For instance, incorporating PDMS into PC improves the impact resistance of the resulting composite material. []

Q6: What makes this compound suitable for microfluidic applications?

A6: PDMS's elastomeric nature and ease of fabrication make it ideal for microfluidic devices. Its ability to be molded into intricate patterns with high precision makes it invaluable for creating microchannels, chambers, and other microfluidic components. [, ]

Q7: How does this compound contribute to water resistance in coatings?

A7: The hydrophobic nature of PDMS makes it an excellent water-repellent material. When incorporated into coatings or surface treatments, PDMS creates a barrier that repels water, preventing absorption and enhancing water resistance. [, ]

Q8: How is this compound employed in triboelectric nanogenerators?

A8: PDMS, especially when combined with polytetrafluoroethylene, can be 3D printed into complex structures used in triboelectric nanogenerators. The composite material's elasticity and electron affinity make it suitable for converting mechanical energy into electrical energy through contact electrification. []

Q9: What role does this compound play in drug delivery systems?

A9: PDMS's biocompatibility and oxygen permeability make it suitable for drug delivery applications. It can be fabricated into microparticles, nanoparticles, or devices that encapsulate and release drugs in a controlled manner. [, , ]

Q10: How is this compound used in the treatment of vesicoureteral reflux (VUR)?

A10: In the medical field, a specific formulation of PDMS is used as an injectable implant for the endoscopic treatment of VUR in children. The procedure involves injecting the implant beneath the ureteral meatus to prevent the backflow of urine from the bladder into the ureters. []

Q11: How does the presence of this compound impact food packaging?

A11: While generally considered safe, PDMS oligomers can migrate from silicone baking molds into foodstuffs. Research has shown this migration is influenced by factors like fat content and repeated use. []

Q12: Can this compound be used to enhance thermal conductivity in electronic devices?

A12: Yes, incorporating expanded graphite (EG) into a PDMS matrix creates a composite material with enhanced thermal conductivity. The EG provides a conductive path for heat dissipation, making the composite suitable for thermal management applications in electronic devices. []

Q13: How is this compound analyzed in environmental samples?

A13: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to detect and quantify PDMS oligomers in environmental samples, such as water or soil. []

Q14: What are the environmental concerns associated with this compound?

A14: While generally considered inert, the persistence of PDMS in the environment raises concerns about its long-term impact. Research is ongoing to understand its degradation pathways and potential effects on ecosystems. []

Q15: How is headspace solid-phase microextraction (HS-SPME) used to analyze volatiles in systems containing this compound?

A15: HS-SPME, coupled with GC-MS, is valuable for analyzing volatile compounds in various matrices, including those containing PDMS. Researchers can investigate the release or absorption of volatiles by PDMS-based materials, providing insights into their behavior and potential applications. []

Q16: What are the future directions for research on this compound?

A16: Research on this compound continues to explore its potential in diverse fields:

- Enhancing Biocompatibility and Biodegradability: Developing modified PDMS materials with improved biocompatibility and controlled biodegradation for biomedical applications. [, ]

- Tailoring Mechanical Properties: Investigating new fabrication techniques and additives to precisely tune the mechanical properties of PDMS for specific applications. [, ]

- Improving Sustainability: Exploring sustainable synthesis pathways and recycling strategies to minimize the environmental impact of PDMS production and disposal. [, ]

- Expanding Applications in Flexible Electronics: Leveraging the unique properties of PDMS to develop next-generation flexible electronics, sensors, and energy harvesting devices. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)